1-Fluoronaphthalene
Overview
Description
1-Fluoronaphthalene is an organofluorine chemical compound from the group of naphthalene derivatives and fluoroaromatics . It is a colorless, combustible liquid, which is insoluble in water . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
This compound can be obtained by reacting naphthalene with Selectfluor . A simple and precise reversed-phase high-performance liquid chromatography method was developed and validated for the determination of this compound and its process-related impurities .Molecular Structure Analysis
The molecular formula of this compound is C10H7F . The InChI is InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-7H . The Canonical SMILES is C1=CC=C2C (=C1)C=CC=C2F .Chemical Reactions Analysis
The reactivity profile of this compound is that Simple aromatic halogenated organic compounds, such as Fluoronaphthalene, are very unreactive .Physical and Chemical Properties Analysis
This compound is a colorless, combustible liquid, which is insoluble in water . Its melting point is -13 °C (9 °F; 260 K) and boiling point is 215 °C (419 °F; 488 K) .Scientific Research Applications
Fungal Metabolism Studies
- 1-Fluoronaphthalene has been studied for its metabolism by Cunninghamella elegans, a fungus. This study explored how the fungus oxidized this compound, producing various metabolites. Such studies help in understanding the biological interactions and transformations of chemical compounds in living organisms (Cerniglia et al., 1984).
Chemical Synthesis and Transformation
- Research has demonstrated the defluorination of this compound using transition metal catalysts. This process is significant in chemical synthesis, where the transformation of compounds is essential for creating new molecules with desired properties (Guo et al., 2006).
Enantioselective Sensing Applications
- This compound derivatives have been used in the development of chiral fluorosensors. These sensors are capable of enantioselective sensing of various chiral carboxylic acids, including amino acids, highlighting its application in analytical chemistry and diagnostics (Mei & Wolf, 2004).
Spectroscopy and Photophysics
- High-resolution studies of this compound’s absorption spectra have been conducted, providing insights into its photophysical properties. This research is crucial for understanding the fundamental properties of chemical compounds and their potential applications in materials science (Singh & Thakur, 1983).
Environmental Monitoring and Analysis
- This compound has been used as a surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its applications in environmental chemistry are crucial for monitoring and understanding the distribution of PAHs in ecosystems (Nagy et al., 2007).
Pharmaceutical Analysis
- In pharmaceuticals, this compound is a key starting material in the synthesis of certain drugs. Analytical methods have been developed to determine its concentration and impurity profile, which is vital for ensuring the safety and efficacy of pharmaceutical products (Karagiannidou et al., 2015).
Cluster Ion Studies in Mass Spectrometry
- Studies have been conducted on this compound clusters using ultraviolet laser ionization in mass spectrometry. These studies contribute to our understanding of molecular clustering phenomena and their implications in analytical techniques (Zhang et al., 2010).
Quantum Chemistry and Computational Studies
- Density functional theory (DFT) calculations have been used to study this compound, helping in the prediction and understanding of its molecular properties. Such computational studies are essential in the field of theoretical chemistry and molecular modeling (Krishnakumar et al., 2008).
Mechanism of Action
Target of Action
1-Fluoronaphthalene is a key starting material for the synthesis of LY248686 , a potent inhibitor of serotonin and norepinephrine uptake . Therefore, its primary targets are the serotonin and norepinephrine transporters.
Mode of Action
It is known that it is used in the synthesis of ly248686 , which inhibits the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
This compound is metabolized by the fungus Cunninghamella elegans into several phenols and conjugates . The metabolism of this compound by C. elegans results in the formation of trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene . The fluoro substituent blocks epoxidation at the fluoro-substituted double bond .
Pharmacokinetics
It is known that this compound is a colorless, combustible liquid, which is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its lipophilicity and its potential to cross biological membranes.
Result of Action
The result of the action of this compound is the synthesis of LY248686 , a potent inhibitor of serotonin and norepinephrine uptake . This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known that this compound is a stable and non-reactive liquid compound . Therefore, its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical substances .
Safety and Hazards
Future Directions
1-Fluoronaphthalene is used as a component of the Organic Check Material mounted in canisters on Mars Science Laboratory Curiosity rover . It’s used for calibrating the Sample Analysis at Mars (SAM) instrument suite, being a synthetic organic compound not found in nature on Earth and not expected on Mars .
Biochemical Analysis
Biochemical Properties
1-Fluoronaphthalene has been found to be metabolized by Cunninghamella elegans into several phenols and conjugates . The metabolism of this compound by this microorganism suggests that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond, decreases oxidation at the aromatic double bond that is peri to the fluoro substituent, and enhances metabolism at the 3,4- and 5,6-positions of this compound .
Cellular Effects
This compound has been found to have interesting biological activities. It has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake . This suggests that this compound may have an impact on cellular signaling pathways and gene expression related to these neurotransmitters.
Molecular Mechanism
It has been used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake . This suggests that this compound may interact with the transporters or receptors of these neurotransmitters, potentially inhibiting their function.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable and non-reactive compound .
Metabolic Pathways
This compound is metabolized by Cunninghamella elegans into several phenols and conjugates . This suggests that this compound may be involved in specific metabolic pathways in this organism.
Properties
IUPAC Name |
1-fluoronaphthalene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
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InChI Key |
CWLKTJOTWITYSI-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H7F | |
Record name | 1-FLUORONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID7059808 | |
Record name | 1-Fluoronaphthalene | |
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Molecular Weight |
146.16 g/mol | |
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Physical Description |
1-fluoronaphthalene appears as needles. (NTP, 1992), Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-FLUORONAPHTHALENE | |
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Record name | 1-Fluoronaphthalene | |
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Boiling Point |
419 °F at 756 mmHg (NTP, 1992) | |
Record name | 1-FLUORONAPHTHALENE | |
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Density |
1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.09 [mmHg] | |
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CAS No. |
321-38-0 | |
Record name | 1-FLUORONAPHTHALENE | |
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Record name | Naphthalene, 1-fluoro- | |
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Record name | 1-fluoronaphthalene | |
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Melting Point |
16 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-fluoronaphthalene?
A1: this compound has the molecular formula C10H7F and a molecular weight of 146.16 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods are valuable for characterizing this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can determine the structure and study substituent effects on chemical shifts. 19F NMR is specifically useful for analyzing the fluorine atom's environment. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, influenced by the fluorine substituent. []
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, providing insights into the molecule's structure. [, ]
Q3: How does the fluorine atom influence the reactivity of this compound?
A3: The fluorine atom in this compound exerts a significant influence on its reactivity due to its strong electronegativity and the availability of its lone pair electrons. This leads to several key effects:
- Deactivation of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the naphthalene ring towards electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. []
- C-F Bond Activation: The strong C-F bond can be activated under specific conditions, enabling the development of new synthetic transformations. For example, aluminum-mediated C-F bond activation allows for the construction of complex polycyclic aromatic hydrocarbons. []
Q4: Can this compound undergo cross-coupling reactions?
A4: Yes, this compound can participate in transition-metal-catalyzed cross-coupling reactions. For instance, it reacts with phenethylmagnesium chloride in the presence of catalysts like CpTiCl3 or TaCl5, yielding 1-(1-phenethyl)naphthalene. []
Q5: How is this compound metabolized by fungi?
A5: The fungus Cunninghamella elegans metabolizes this compound through oxidation at the 3,4- and 5,6-positions. This process forms dihydrodiols, demonstrating the stereoselective nature of the fungal enzymes involved. []
Q6: Does this compound form excimers?
A6: Yes, this compound exhibits excimer formation in concentrated solutions. The heat of photoassociation is lower compared to pyrene, suggesting a significant role of repulsion energy in the excimer's red-shifted emission. []
Q7: Can this compound be used in the synthesis of pharmaceuticals?
A7: Yes, this compound serves as a key starting material in the synthesis of duloxetine hydrochloride, a medication used to treat depression and anxiety. The synthesis involves a multi-step process, including etherification, bromination, and resolution of enantiomers. [, , ]
Q8: How is computational chemistry applied in the study of this compound?
A8: Computational chemistry plays a crucial role in understanding this compound's properties and reactivity. Density Functional Theory (DFT) calculations help predict:
- Molecular Geometry: DFT calculations predict a planar structure for the this compound dimer, stabilized by hydrogen bonds. [, ]
- Electronic Structure: Calculations provide insights into the electronic transitions responsible for its UV-Vis absorption and fluorescence properties. []
- Reaction Mechanisms: Computational methods aid in elucidating reaction mechanisms, such as the C-F bond activation pathways. []
Q9: What is the significance of Structure-Activity Relationship (SAR) studies for this compound derivatives?
A9: SAR studies are essential for understanding how modifications to the this compound structure affect its biological activity, particularly in the context of drug discovery. These studies explore how changes in:
- Substituent Effects: Introducing different substituents at various positions on the naphthalene ring can alter the molecule's electronic properties, lipophilicity, and steric hindrance, impacting its binding affinity and selectivity towards biological targets. []
Q10: What analytical techniques are used to quantify this compound in environmental samples?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in complex environmental matrices. []
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